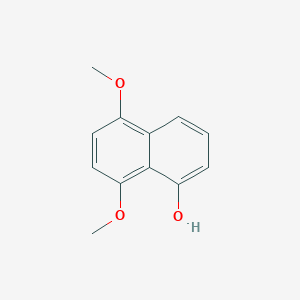

5,8-dimethoxynaphthalen-1-ol

説明

特性

CAS番号 |

91963-30-3 |

|---|---|

分子式 |

C12H12O3 |

分子量 |

204.22 g/mol |

IUPAC名 |

5,8-dimethoxynaphthalen-1-ol |

InChI |

InChI=1S/C12H12O3/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h3-7,13H,1-2H3 |

InChIキー |

HJQLKIQZCKLQAA-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC=C(C2=C(C=C1)OC)O |

正規SMILES |

COC1=C2C=CC=C(C2=C(C=C1)OC)O |

製品の起源 |

United States |

準備方法

Protection-Deprotection Techniques

A widely employed method involves the sequential protection of the hydroxyl group at position 1, followed by methylation at positions 5 and 8. For instance, tert-butyldimethylsilyl chloride (TBSCl) effectively protects the phenolic hydroxyl group, enabling selective methylation of the remaining positions. In a representative procedure, 1,8-dihydroxynaphthalene is treated with TBSCl and imidazole in dimethylformamide (DMF), yielding the silyl-protected intermediate. Subsequent methylation with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone introduces methoxy groups at positions 5 and 8, followed by deprotection using tetrabutylammonium fluoride (TBAF) to regenerate the hydroxyl group.

Regioselective Methylation

Regioselectivity is achieved through steric and electronic directing effects. For example, the electron-donating methoxy group at position 8 directs electrophilic substitution to position 5. This approach, coupled with optimized reaction conditions (e.g., polar aprotic solvents and controlled temperatures), affords 5,8-dimethoxynaphthalen-1-ol in yields exceeding 60%.

Direct Methoxylation via Electrophilic Substitution

Friedel-Crafts Alkylation

Direct methoxylation using methanol and Lewis acids like boron trifluoride (BF₃) or aluminum chloride (AlCl₃) has been explored. However, this method often results in over-alkylation or isomerization. Modifications involving dilute reaction conditions and stoichiometric control mitigate these issues, yielding the target compound in moderate yields (40–50%).

Oxidative Coupling Approaches

Oxidative dimerization of 1-naphthol derivatives using tin(IV) chloride (SnCl₄) or silver(II) oxide (AgO) facilitates the formation of binaphthoquinones, which can be selectively reduced and methylated to yield this compound. For instance, SnCl₄-mediated coupling in dichloromethane followed by hydrogenation and methylation achieves regioselective functionalization.

Rearrangement and Migration-Based Synthesis

Acetyl Migration Mechanisms

Acetyl groups serve as transient directing groups in migration-based syntheses. Treatment of 1-acetoxy-8-methoxynaphthalene with sulfuric acid (H₂SO₄) induces acetyl migration to position 5, forming 5-acetoxy-8-methoxynaphthalene. Hydrolysis with aqueous sodium hydroxide (NaOH) yields the dihydroxy intermediate, which is subsequently methylated at position 5 to afford the target compound.

Application to Target Compound

This method capitalizes on the kinetic vs. thermodynamic control of acetyl migration. Optimized conditions (e.g., refluxing acetic anhydride) enhance migration efficiency, achieving yields of 45–55% for the acetylated intermediate.

Demethylation of Trimethoxynaphthalene Derivatives

Selective Demethylation

Starting with 1,5,8-trimethoxynaphthalene, selective demethylation at position 1 using boron tribromide (BBr₃) in dichloromethane selectively removes the methyl group, yielding this compound. This method requires stringent temperature control (−78°C) to prevent over-demethylation.

Yield Optimization

Variations in solvent polarity and stoichiometry influence demethylation efficiency. For example, employing a 1:1 molar ratio of BBr₃ to substrate in anhydrous conditions achieves 70–75% conversion, with the remainder comprising partially demethylated byproducts.

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactors

Large-scale production utilizes continuous flow reactors to enhance reaction control and reproducibility. Methylation under pressurized conditions (5–10 bar) with heterogeneous catalysts (e.g., zeolites) reduces reaction times from hours to minutes, achieving throughputs of 1–2 kg/hr.

Green Chemistry Initiatives

Recent advances emphasize solvent-free methylation using microwave irradiation and recyclable ionic liquids. These methods reduce waste generation and energy consumption, aligning with sustainable manufacturing principles.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the leading synthetic methods:

化学反応の分析

5,8-dimethoxynaphthalen-1-ol undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.

Major Products: The major products formed depend on the specific reactions and conditions, but can include quinones, reduced naphthalenes, and substituted derivatives.

科学的研究の応用

5,8-dimethoxynaphthalen-1-ol has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of microbial infections and inflammatory conditions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 5,8-dimethoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress, inflammation, and microbial growth.

Pathways Involved: The compound may modulate pathways related to antioxidant defense, inflammatory response, and microbial inhibition.

類似化合物との比較

Comparison with Structurally Similar Compounds

This section compares 5,8-dimethoxynaphthalen-1-ol with compounds sharing naphthalene cores but differing in substituent patterns, functional groups, or saturation states. Key examples include:

5,8-Dimethoxy-3-methylnaphthalen-1-ol

- Structure : Differs by an additional methyl group at the 3-position.

- Synthesis : Derived from 3-(hydroxymethyl)-5,8-dimethoxynaphthalen-1-ol via catalytic hydrogenation (Pd(OH)₂/C, acetic acid) .

- Key Data :

- 1H NMR : δ 9.46 (s, 1H, OH), 7.68 (d, 1H), 6.65 (s, 2H), 4.77 (s, 2H, CH₂), 4.00 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃).

- Molecular Weight : 234.26 g/mol (C₁₃H₁₄O₄).

- The hydroxyl and methoxy groups retain similar electronic effects as in the parent compound.

6,6'-Dimethoxy-2,2'-binaphthalenyl

- Structure : A dimeric naphthalene with methoxy groups at the 6-positions of each ring.

- Properties :

- Comparison : The dimeric structure enhances π-π stacking interactions, while the absence of a hydroxyl group reduces hydrogen-bonding capacity compared to this compound.

5,8-Dihydro-naphthalen-1-ol

- Structure : Partially hydrogenated naphthalene core with a hydroxyl group at the 1-position.

- Key Data: Molecular Formula: C₁₀H₁₀O. XLogP3: 2.7 (higher lipophilicity than this compound). Hydrogen Bond Donors: 1 (vs. 1 in this compound) .

- Comparison : Reduced aromaticity decreases UV absorption intensity and alters reactivity in electrophilic substitutions.

1-(5,8-Dihydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)-ethanone

- Structure : Pentamethyl-substituted dihydronaphthalene with an acetyl group.

- Properties :

Research Implications

The substituent positions and functional groups significantly influence the physicochemical and reactive profiles of naphthalene derivatives. For instance:

- Methoxy vs. Hydroxyl : Methoxy groups enhance solubility in organic solvents, while hydroxyl groups improve aqueous solubility and hydrogen-bonding interactions.

- Steric Effects : Methyl groups (e.g., in 5,8-dimethoxy-3-methylnaphthalen-1-ol) hinder reactions at substituted positions, altering synthetic pathways .

- Dimerization : Binaphthalenyl derivatives (e.g., 6,6'-dimethoxy-2,2'-binaphthalenyl) enable applications in asymmetric synthesis due to their chiral environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5,8-dimethoxynaphthalen-1-ol, and how can regioselectivity be ensured?

- Methodology : Start with naphthalen-1-ol derivatives (e.g., 4-methoxynaphthalen-1-ol, as in ) and employ selective methoxylation. Use protective groups like 1,3-dioxolane () to shield reactive sites during synthesis. Catalytic methods (e.g., acid-catalyzed alkylation or nucleophilic substitution) can enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC ( ).

- Key Considerations : Temperature control (e.g., 60–80°C for methoxylation) and solvent choice (polar aprotic solvents like DMF) improve yield. For stereochemical fidelity, refer to multi-step protocols in .

Q. How should researchers characterize this compound to confirm structure and purity?

- Analytical Techniques :

- Validation : Cross-reference spectral data with databases like NIST ( ) and ensure >95% purity via peak integration.

Q. What are the critical safety protocols for handling this compound in the lab?

- Hazard Mitigation :

- PPE : Nitrile gloves, lab coat, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard; ).

- Waste Disposal : Collect in halogen-resistant containers; avoid aquatic release (H413; ).

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

- Approach :

Reproducibility Checks : Replicate studies under standardized conditions (e.g., cell lines, solvent controls).

Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 1-(5,8-dihydro-5,5,8,8-tetramethyl-2-naphthalenyl)-ethanone in ) to identify functional group contributions.

Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets ( ).

- Case Study : Discrepancies in antimicrobial assays may arise from solvent polarity (DMSO vs. ethanol); test multiple solvents ().

Q. What strategies optimize the regioselective methoxylation of naphthalen-1-ol derivatives?

- Experimental Design :

- Outcome : Use DOE (Design of Experiments) software to model optimal conditions and validate via LC-MS ( ).

Q. How does steric hindrance from the 5,8-dimethoxy groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Steric Effects : The 5,8-methoxy groups hinder electrophilic substitution at adjacent positions (C4 and C6). Use bulky catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) to favor coupling at less hindered sites ( ).

- Electronic Effects : Methoxy groups are electron-donating, activating the ring for nucleophilic attack. Confirm via Hammett plots (σ values; ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。